Cas no 2413870-87-6 (tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate)

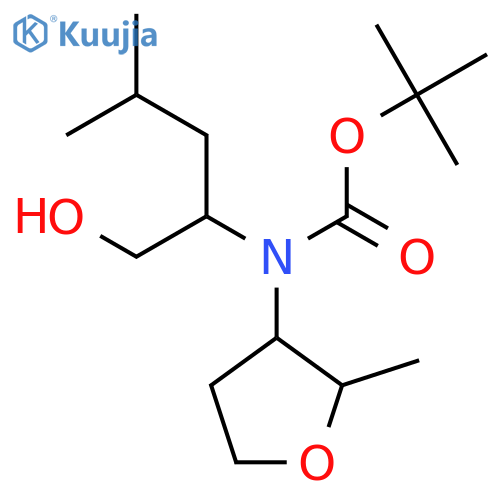

2413870-87-6 structure

商品名:tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2413870-87-6

- EN300-26665472

- tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate

-

- インチ: 1S/C16H31NO4/c1-11(2)9-13(10-18)17(14-7-8-20-12(14)3)15(19)21-16(4,5)6/h11-14,18H,7-10H2,1-6H3

- InChIKey: BIOUHUGTEGFZIJ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1C)N(C(=O)OC(C)(C)C)C(CO)CC(C)C

計算された属性

- せいみつぶんしりょう: 301.22530847g/mol

- どういたいしつりょう: 301.22530847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26665472-0.5g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 0.5g |

$974.0 | 2023-09-12 | ||

| Enamine | EN300-26665472-0.1g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 0.1g |

$892.0 | 2023-09-12 | ||

| Enamine | EN300-26665472-10.0g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 10g |

$4360.0 | 2023-05-30 | ||

| Enamine | EN300-26665472-10g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 10g |

$4360.0 | 2023-09-12 | ||

| Enamine | EN300-26665472-2.5g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 2.5g |

$1988.0 | 2023-09-12 | ||

| Enamine | EN300-26665472-0.05g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 0.05g |

$851.0 | 2023-09-12 | ||

| Enamine | EN300-26665472-0.25g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 0.25g |

$933.0 | 2023-09-12 | ||

| Enamine | EN300-26665472-5.0g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 5g |

$2940.0 | 2023-05-30 | ||

| Enamine | EN300-26665472-1.0g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 1g |

$1014.0 | 2023-05-30 | ||

| Enamine | EN300-26665472-1g |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate |

2413870-87-6 | 1g |

$1014.0 | 2023-09-12 |

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2413870-87-6 (tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-(2-methyloxolan-3-yl)carbamate) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬